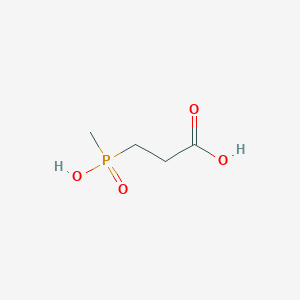

3-(Hydroxymethylphosphinyl)propionsäure

Übersicht

Beschreibung

3-(Hydroxymethylphosphinyl)propionic acid (HMPA) is an organophosphorus compound that is widely used in various scientific research applications. It is a versatile compound that has been used in a variety of applications, including organic synthesis, biochemistry, and analytical chemistry. HMPA has also been used in the synthesis of a number of drugs and other biologically active compounds. In

Wissenschaftliche Forschungsanwendungen

Bioproduktion aus nachwachsenden Rohstoffen

3-(Hydroxymethylphosphinyl)propionsäure ist ein Analogon der 3-Hydroxypropionsäure (3-HP), einer wertvollen Plattformchemikalie, die aus nachwachsenden Rohstoffen gewonnen wird . Die Bioproduktion von 3-HP ist aufgrund ihrer Nachhaltigkeit und der reduzierten Umweltbelastung der petrochemischen Synthese vorzuziehen. Diese Verbindung wird von Bakterien produziert und hat potenzielle Anwendungen in der Herstellung von Massenchemikalien durch mikrobielle Stoffwechseltechnik.

Synthese von Polymermaterialien

Die Verbindung dient als Zwischenprodukt bei der Synthese neuartiger, auf Erdöl basierender Polymermaterialien. Ihre Struktur, die sowohl Hydroxyl- als auch Carboxylgruppen enthält, macht sie zu einem vielseitigen Baustein für die Herstellung von Polymeren mit wünschenswerten Eigenschaften für industrielle Anwendungen.

Medizinische und chirurgische Anwendungen

This compound wird bei der Entwicklung von chirurgischen Biokompositmaterialien verwendet. Diese Materialien sind bei verschiedenen medizinischen Verfahren unerlässlich, da sie Unterstützung bieten und die Regeneration geschädigten Gewebes fördern.

Arzneimittelfreisetzungsmaterialien

Diese Verbindung ist auch an der Herstellung von Arzneimittelabfgabematerialien beteiligt. Solche Materialien sind so konzipiert, dass sie Medikamente in kontrollierter Geschwindigkeit abgeben, wodurch die Wirksamkeit und das Timing der Medikamentenabgabe im Körper verbessert werden.

Landwirtschaftliche Chemikalien

Als verwandte Verbindung zu 3-MPPA wird sie in der Formulierung von Breitbandherbiziden verwendet . Diese Herbizide werden zur Unkrautbekämpfung auf Brachland ausgebracht und auch als Desikkationsmittel verwendet, um das Trocknen von Pflanzen und Getreide vor der Ernte zu beschleunigen.

Katalyse in der organischen Synthese

Sie wirkt als Katalysator in der chemischen Synthese, insbesondere in organischen Synthesereaktionen wie Veresterung, Acylierung und Oximierung . Die Verbindung kann auch Cyclisierungsreaktionen katalysieren, wie z. B. solche, die Zuckermoleküle und andere Verbindungen betreffen.

Biobasierter Vorläufer für Acrylsäure

This compound ist als biobasierter Vorläufer für Acrylsäure von Interesse . Acrylsäure ist ein wichtiges Monomer bei der Herstellung von Polyacrylsäure, die Anwendungen in superabsorbierenden Polymeren und anderen Materialien findet.

Produktion von biologisch abbaubaren Polymeren

Der Polyester Poly(3-Hydroxypropionsäure), der aus dieser Verbindung gewonnen wird, ist ein biologisch abbaubares Polymer . Dies unterstreicht seine Rolle bei der Entwicklung umweltfreundlicher Materialien, die sich auf natürliche Weise zersetzen und so Plastikmüll reduzieren.

Wirkmechanismus

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the cell, influencing metabolic processes .

Mode of Action

It’s plausible that the compound interacts with its targets, leading to changes in their activity or function .

Biochemical Pathways

Related compounds are known to participate in various metabolic pathways, influencing the synthesis and degradation of key biomolecules .

Pharmacokinetics

A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% .

Result of Action

It’s plausible that the compound’s interaction with its targets leads to changes in cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethylphosphinyl)propionic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets .

Biochemische Analyse

Biochemical Properties

The biochemical reactions involving 3-(Hydroxymethylphosphinyl)propionic acid are not fully understood. It is known that glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by coenzyme B12-dependent glycerol dehydratase (GDHt). Next, 3-HPA is converted to 3-HP by aldehyde dehydrogenase (ALDH) .

Cellular Effects

The effects of 3-(Hydroxymethylphosphinyl)propionic acid on cells are not well-studied. Related compounds such as 3-hydroxypropionic acid have been shown to affect cellular processes. For example, propionic acid has been shown to disrupt endocytosis, the cell cycle, and cellular respiration in yeast .

Molecular Mechanism

It is known that the compound is structurally related to carboxylic acids and phosphonic acids , which suggests that it may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that the compound is structurally related to carboxylic acids and phosphonic acids , which suggests that it may have similar stability and degradation properties.

Dosage Effects in Animal Models

Related compounds such as 3-hydroxypropionic acid have been shown to have various effects in animal models .

Metabolic Pathways

It is known that the compound is an analogue of 3-hydroxypropionic acid, which is involved in various metabolic pathways .

Transport and Distribution

It is known that the compound is structurally related to carboxylic acids and phosphonic acids , which suggests that it may have similar transport and distribution properties.

Subcellular Localization

It is known that the compound is structurally related to carboxylic acids and phosphonic acids , which suggests that it may localize to similar subcellular compartments.

Eigenschaften

IUPAC Name |

3-[hydroxy(methyl)phosphoryl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFUBAAEKCHBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864553 | |

| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15090-23-0 | |

| Record name | 3-Methylphosphinicopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15090-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphinicopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015090230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethylphosphinoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7121F28V50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

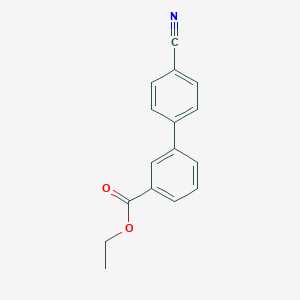

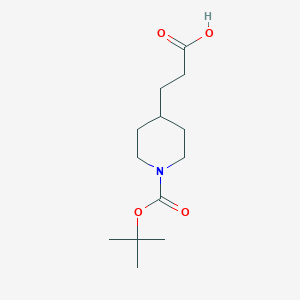

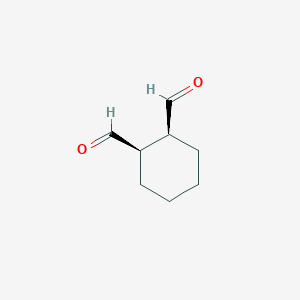

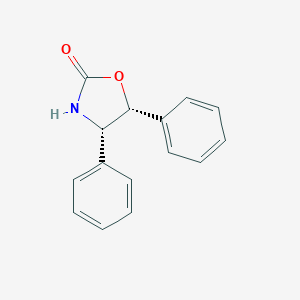

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(hydroxymethylphosphinyl)propionic acid relate to the herbicide glufosinate?

A1: 3-(hydroxymethylphosphinyl)propionic acid is a major metabolite of the herbicide glufosinate-ammonium. Studies have shown that various plant species metabolize glufosinate into 3-(hydroxymethylphosphinyl)propionic acid, often as the primary degradation product. [, , ] This metabolic pathway is crucial for understanding the environmental fate of glufosinate and its potential impact on different plant species.

Q2: What analytical techniques are used to study 3-(hydroxymethylphosphinyl)propionic acid in plants and soil?

A2: Researchers employ various analytical techniques to detect and quantify both glufosinate and its metabolite 3-(hydroxymethylphosphinyl)propionic acid in environmental matrices. One common approach involves gas chromatography, often coupled with mass spectrometry, for separation and identification of the compounds in soil samples. [] Additionally, high-performance liquid chromatography, frequently combined with radioactive labeling techniques, allows researchers to trace the metabolic pathways of glufosinate and identify 3-(hydroxymethylphosphinyl)propionic acid and other metabolites within plant tissues. [, ]

Q3: Is there variation in how different plant species metabolize glufosinate into 3-(hydroxymethylphosphinyl)propionic acid?

A3: Yes, research indicates significant variation in the rate and extent of glufosinate metabolism among plant species. [] Some species, such as Galium verum and Lythrum hyssopifolia, exhibit rapid conversion of glufosinate to 3-(hydroxymethylphosphinyl)propionic acid, while others metabolize the herbicide at much slower rates. This variability in metabolism likely contributes to differences in glufosinate sensitivity and tolerance observed across plant species.

Q4: Can the formation of 3-(hydroxymethylphosphinyl)propionic acid be linked to glufosinate resistance in plants?

A4: While 3-(hydroxymethylphosphinyl)propionic acid itself hasn't been directly linked to glufosinate resistance, the ability of certain plant species to rapidly metabolize glufosinate into this compound could be a contributing factor to their tolerance. [] Further research is needed to understand the full implications of 3-(hydroxymethylphosphinyl)propionic acid formation on herbicide resistance development.

Q5: What are the potential environmental implications of 3-(hydroxymethylphosphinyl)propionic acid formation from glufosinate degradation?

A5: Research suggests that 3-(hydroxymethylphosphinyl)propionic acid persists in the soil for a longer duration compared to glufosinate itself. [] This persistence raises questions about its potential long-term impact on soil ecosystems and non-target organisms. Further studies are necessary to comprehensively assess the ecological risks associated with 3-(hydroxymethylphosphinyl)propionic acid accumulation in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)